4H-imidazo[4,5-c]pyridin-4-one
Description
Contextualization within Imidazopyridine Heterocycles
The imidazopyridine class of compounds is comprised of several isomers, depending on the fusion of the imidazole (B134444) and pyridine (B92270) rings. mdpi.comresearchgate.net This structural diversity leads to a wide range of chemical properties and biological activities.
Imidazopyridines exist in various isomeric forms, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines. mdpi.commdpi.comresearchgate.net The specific arrangement of nitrogen atoms and the fusion pattern of the two rings define the distinct properties of each isomer.
A significant aspect of the imidazo[4,5-c]pyridine structure, and by extension 4H-imidazo[4,5-c]pyridin-4-one, is its structural and electronic resemblance to purines, which are fundamental components of nucleic acids like DNA and RNA. bio-conferences.orgnih.govconsensus.app This bioisosteric relationship allows imidazo[4,5-c]pyridines to interact with biological macromolecules such as proteins and nucleic acids, a key reason for their extensive investigation in medicinal chemistry. nih.govresearchgate.net
Table 1: Major Isomeric Forms of Imidazopyridine
| Isomer Name | Description |
|---|---|
| Imidazo[4,5-b]pyridine | The imidazole and pyridine rings are fused at the 4 and 5 positions of the imidazole ring and the 2 and 3 positions of the pyridine ring. |
| Imidazo[4,5-c]pyridine | The imidazole and pyridine rings are fused at the 4 and 5 positions of the imidazole ring and the 3 and 4 positions of the pyridine ring. |
| Imidazo[1,2-a]pyridine (B132010) | The imidazole ring is fused to the pyridine ring at the 1 and 2 positions of the imidazole and the 2 and 1 positions of the pyridine. |
| Imidazo[1,5-a]pyridine | The imidazole ring is fused to the pyridine ring at the 1 and 5 positions of the imidazole and the 2 and 1 positions of the pyridine. |
Research into imidazopyridines has evolved significantly over the past few decades. researchgate.net Initially, much of the focus was on imidazo[1,2-a]pyridine derivatives, which led to the development of several marketed drugs. mdpi.comimist.ma However, the structural similarity of other isomers, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, to endogenous purines has prompted extensive research into their therapeutic potential. mdpi.comconsensus.app The first recognized biological activity of imidazopyridines was as positive allosteric modulators of the GABA-A receptor. mdpi.com Since then, research has expanded to include their potential as proton pump inhibitors, aromatase inhibitors, and nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comwikipedia.org The development of the drug zolpidem, based on the imidazopyridine nucleus, in the late 1980s and its approval in 1992 marked a significant milestone in the field. nih.gov
Significance as a Privileged Scaffold in Organic and Medicinal Chemistry
The imidazopyridine framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The versatility of the imidazopyridine nucleus allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov
The imidazopyridine scaffold has been instrumental in the discovery and development of a variety of therapeutic agents. researchgate.net Derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov For instance, certain imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), which can enhance the efficacy of chemotherapy. mdpi.com Others have been identified as potent inhibitors of Src family kinases, which are targets for the treatment of glioblastoma. nih.gov The ability to readily functionalize the imidazopyridine core allows medicinal chemists to optimize the structure for improved potency, selectivity, and pharmacokinetic properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
imidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFWYUJXHAZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)C(=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h Imidazo 4,5 C Pyridin 4 One and Its Derivatives
Classical and Contemporary Synthetic Routes
The construction of the 4H-imidazo[4,5-c]pyridin-4-one core is predominantly achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) or pyridinone framework. This has been accomplished through several established and emerging synthetic strategies.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the this compound system. These reactions typically involve the condensation of a 3,4-diaminopyridine (B372788) derivative with a suitable one-carbon electrophile, which upon cyclization and subsequent dehydration, yields the desired fused imidazole ring.
A prevalent and versatile method for the synthesis of 2-substituted this compound derivatives involves the reaction of a 3,4-diaminopyridin-4-one with a carboxylic acid or its activated derivative. This approach allows for the direct incorporation of a wide range of substituents at the 2-position of the imidazole ring.
The reaction can be carried out using various carboxylic acid derivatives, including the free acid, acid chlorides, and esters. When using a free carboxylic acid, a dehydrating agent such as polyphosphoric acid (PPA) is often employed to facilitate the cyclization at elevated temperatures. Microwave irradiation has been shown to accelerate this transformation, leading to higher yields in shorter reaction times.
A key example is the synthesis of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists, where a substituted 3,4-diaminopyridin-4-one is condensed with a substituted benzoic acid to construct the central imidazo[4,5-c]pyridin-4-one core. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3,4-Diaminopyridin-4-one | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted-4H-imidazo[4,5-c]pyridin-4-one |
| 3,4-Diaminopyridin-4-one | Acid Chloride | Base | 2-Substituted-4H-imidazo[4,5-c]pyridin-4-one |
| 3,4-Diaminopyridin-4-one | Ester | High Temperature | 2-Substituted-4H-imidazo[4,5-c]pyridin-4-one |
This table provides a general overview of the reaction conditions for the synthesis of this compound derivatives from 3,4-diaminopyridin-4-ones and carboxylic acid derivatives.
The condensation of 3,4-diaminopyridines with aldehydes provides another important route to 2-substituted imidazo[4,5-c]pyridines. nih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the aromatic imidazole ring. A variety of oxidizing agents can be employed, or in some cases, air oxidation is sufficient. The use of sodium metabisulfite (B1197395) (Na₂S₂O₅) adducts of aldehydes has also been reported to facilitate this transformation. nih.gov
Orthoformates, such as triethyl orthoformate, serve as a source of a formyl group and are used to synthesize the parent, unsubstituted (at the 2-position) imidazo[4,5-c]pyridine ring system. The reaction of a 3,4-diaminopyridine with an orthoformate, often under acidic conditions or with Lewis acid catalysis, leads to the formation of the fused imidazole ring.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3,4-Diaminopyridine | Aldehyde | Oxidizing Agent | 2-Substituted-1H-imidazo[4,5-c]pyridine |
| 3,4-Diaminopyridine | Triethyl Orthoformate | Acid Catalyst | 1H-Imidazo[4,5-c]pyridine |
This table illustrates the general reaction conditions for the synthesis of 1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridines and aldehydes or orthoformates.
Reductive Cyclization Approaches
Reductive cyclization offers an alternative strategy for the construction of the imidazo[4,5-c]pyridine scaffold, starting from a suitably substituted nitropyridine. This method involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with an adjacent functional group to form the imidazole ring.
A common approach involves a starting material such as a 3-amino-4-nitropyridine (B85709) derivative. The nitro group is reduced, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), to generate a transient 3,4-diaminopyridine intermediate. mdpi.com This intermediate can then be trapped in situ with an aldehyde or another one-carbon electrophile to form the fused imidazole ring. This tandem reaction sequence allows for the one-pot synthesis of the imidazo[4,5-c]pyridine core from readily available nitropyridine precursors.
| Starting Material | Reagents | Product |
| 3-Amino-4-nitropyridine | 1. Reducing Agent (e.g., Na₂S₂O₄, SnCl₂) 2. Aldehyde | 2-Substituted-1H-imidazo[4,5-c]pyridine |
This table outlines the general reductive cyclization approach for the synthesis of 1H-imidazo[4,5-c]pyridines.
Multicomponent Reactions (MCRs)
While multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex molecules in a single step, their application to the specific synthesis of the this compound scaffold is not yet widely reported in the literature. MCRs, such as the Groebke–Blackburn–Bienaymé reaction, have been extensively used to synthesize other isomers of imidazopyridines, particularly imidazo[1,2-a]pyridines. mdpi.com The development of a novel MCR that directly yields the this compound core would represent a significant advancement in the synthetic chemistry of this important heterocyclic system.
Catalytic Synthesis Approaches
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound and its derivatives. Both metal-based and Lewis acid catalysts have been employed to facilitate key bond-forming steps.
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the imidazo[4,5-c]pyridin-4-one ring system. One notable approach involves a palladium-catalyzed amidation/cyclization strategy. nih.gov This method can be used to synthesize substituted imidazo[4,5-c]pyridines in a three-step sequence. Furthermore, a palladium-catalyzed intramolecular urea (B33335) cyclization has been developed for the synthesis of imidazo[4,5-c]pyridine-2-ones, which are structurally related to the 4-oxo derivatives. acs.org This reaction proceeds via a tandem carbamoyl (B1232498) chloride amination and subsequent palladium-catalyzed cyclization.
Copper catalysts have also been utilized in the synthesis of imidazo[4,5-c]pyridines, particularly in N-arylation reactions. Copper-catalyzed amidation of a chloropyridine derivative can be a key step in introducing a nitrogen-based substituent that is later involved in the imidazole ring formation. nih.gov
Lewis acids, such as zinc triflate (Zn(OTf)₂), have been shown to effectively catalyze the condensation of 3,4-diaminopyridine with aldehydes to form 2-substituted-1H-imidazo[4,5-c]pyridines. jscimedcentral.com This method offers the advantage of mild reaction conditions and good yields. Similarly, ytterbium triflate has been reported to catalyze the condensation of 3,4-diaminopyridine with orthoformates. mdpi.com
| Catalyst | Reaction Type | Starting Materials | Product |
| Palladium | Amidation/Cyclization | 3-Amino-4-chloropyridine (B21944) derivative, Amide | Substituted Imidazo[4,5-c]pyridine |
| Palladium | Intramolecular Urea Cyclization | Carbamoyl chloride, Amine | Imidazo[4,5-c]pyridin-2-one |
| Copper | Amidation (N-Arylation) | 3-Amino-4-chloropyridine, Amine | N-Aryl-3-amino-4-aminopyridine intermediate |
| Zinc Triflate | Condensation | 3,4-Diaminopyridine, Aldehyde | 2-Substituted-1H-imidazo[4,5-c]pyridine |
| Ytterbium Triflate | Condensation | 3,4-Diaminopyridine, Orthoformate | 1H-Imidazo[4,5-c]pyridine |
This table summarizes various catalytic approaches for the synthesis of the imidazo[4,5-c]pyridine core and its derivatives.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has gained traction as a valuable technique for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of imidazo[4,5-c]pyridine derivatives aligns with the principles of green chemistry by reducing reaction times and energy consumption. While specific reports on the microwave-assisted synthesis of this compound are not extensively detailed, the successful application of this technology to the synthesis of its isomers, such as imidazo[4,5-b]pyridines, underscores its potential. mdpi.com For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids is efficiently promoted by microwave heating, suggesting that similar conditions could be adapted for the synthesis of the this compound core from appropriate precursors. mdpi.com
Regioselective Functionalization and Derivatization Strategies
The biological activity of this compound derivatives can be finely tuned by the introduction of various functional groups at specific positions of the heterocyclic core. Therefore, regioselective functionalization and derivatization are critical aspects of their synthesis.
N-Alkylation and N-Acylation Reactions
N-alkylation is a common strategy to introduce substituents on the nitrogen atoms of the imidazo[4,5-c]pyridine ring system. Studies on the alkylation of 5H-imidazo[4,5-c]pyridines have shown that the reaction predominantly occurs on the nitrogen atom of the pyridine ring (N5), leading to the corresponding N5-regioisomers. nih.gov This regioselectivity is a key consideration in the design of synthetic routes to specifically substituted derivatives. nih.gov
N-acylation is another important transformation for the derivatization of the imidazo[4,5-c]pyridine scaffold. While direct N-acylation of the final this compound is a standard procedure, a notable strategy involves the selective acylation of a precursor like 3,4-diaminopyridine. acs.org For example, the reaction of 3,4-diaminopyridine with chloroacetic anhydride (B1165640) can be a key step in the construction of the imidazole ring, ultimately leading to the desired imidazo[4,5-c]pyridin-4-one core. acs.org This approach allows for the early introduction of acyl groups that can be part of the final target structure or serve as a handle for further modifications.
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While the C-H functionalization of the this compound core is an area of ongoing research, studies on related imidazopyridine isomers have demonstrated the feasibility of this approach. For instance, rhodium-catalyzed C-H activation has been successfully employed for the annulation of imidazopyridines. nih.gov Although not directly on the this compound, these findings suggest that transition-metal-catalyzed C-H functionalization could be a viable strategy for the direct introduction of substituents onto its core structure.
Introduction of Side Chains and Substituents
The introduction of a wide array of side chains and substituents is crucial for modulating the pharmacological properties of this compound derivatives. These modifications can be achieved through various synthetic strategies.
One common approach is to incorporate the desired substituents into the starting materials before the construction of the heterocyclic core. For example, by using substituted benzaldehydes in the initial condensation reaction, derivatives with various aryl groups at the 2-position can be readily prepared. nih.gov
Furthermore, the nitrogen atoms of the ring system provide convenient handles for the introduction of side chains via N-alkylation, as previously discussed. nih.govnih.gov This allows for the synthesis of a library of compounds with diverse substituents on the pyridine nitrogen, which has been shown to be important for biological activity. nih.gov
Table 2: Examples of Introduced Side Chains and Substituents in Imidazo[4,5-c]pyridin-4-one Derivatives
| Position of Substitution | Type of Substituent/Side Chain | Synthetic Method | Reference |
|---|---|---|---|
| 2-position | Substituted phenyl groups | Condensation with substituted benzaldehydes | nih.gov |
| Pyridine Nitrogen | Alkyl and benzyl (B1604629) groups | N-alkylation | nih.govnih.gov |
| Pyridine Ring | Indane ring incorporation | Modification of starting materials | nih.gov |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. In the context of this compound and its derivatives, several green chemistry approaches have been explored for related heterocyclic systems and can be extrapolated.
Furthermore, the choice of solvent is a critical aspect of green chemistry. The exploration of aqueous media for synthetic transformations of imidazopyridines represents a significant step towards more environmentally benign processes. researchgate.net The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature.
Solvent Selection and Reaction Conditions (e.g., Aqueous Media)
The selection of an appropriate solvent system is critical in the synthesis of imidazo[4,5-c]pyridin-4-one and its derivatives. The choice of solvent can affect reactant solubility, reaction rate, and in some cases, the reaction pathway itself. A variety of solvents have been explored, ranging from polar protic to polar aprotic, and even aqueous media, reflecting a growing trend towards greener chemistry.
In the context of palladium-catalyzed intramolecular urea cyclization to form imidazo[4,5-c]pyridine-2-ones, a close structural isomer of the target compound, isopropanol (B130326) (iPrOH) has been identified as a highly effective solvent. acs.org Comparative studies have shown that reactions conducted in iPrOH proceed to completion, whereas the use of toluene (B28343) or dioxane results in significantly lower conversions even after prolonged heating. acs.org For instance, a reaction in toluene at 110°C only achieved 87% conversion, while in dioxane, the reaction stalled at approximately 55% conversion. acs.org The base used in conjunction with the solvent also plays a crucial role. While sodium bicarbonate (NaHCO₃) is generally effective, in certain cases, a stronger base like potassium carbonate (K₂CO₃) is required to achieve the desired product, as reactions with NaHCO₃ may only yield trace amounts. acs.org
For solid-phase synthesis approaches leading to the broader class of imidazo[4,5-c]pyridines, dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent. acs.org Its high polarity allows for the dissolution of a wide range of reactants, including polymer-supported amines and various electrophiles. acs.org
Aqueous media have also been successfully utilized in the synthesis of related imidazopyridine structures, highlighting a move towards more environmentally benign synthetic routes. For example, the synthesis of 3H-imidazo[4,5-b]pyridines has been achieved using an aqueous paste of sodium dithionite (Na₂S₂O₄). mdpi.com Similarly, thermal conditions in water without any added oxidative reagents have been used for the synthesis of 1H-imidazo[4,5-b]pyridine derivatives via an air oxidative cyclocondensation reaction. mdpi.com Another example includes the use of 100% formic acid as both a reagent and a solvent in the synthesis of methyl-substituted imidazo[4,5-c]pyridines, where the reaction mixture is boiled under reflux. mdpi.com
The following table summarizes the impact of different solvent and base combinations on the yield of a representative imidazo[4,5-c]pyridin-2-one synthesis.
| Solvent | Base | Temperature (°C) | Conversion/Yield (%) | Reference |
| iPrOH | NaHCO₃ | 80-85 | >95 | acs.org |
| Toluene | NaHCO₃ | 110 | 87 | acs.org |
| Dioxane | NaHCO₃ | 80-85 | 55 | acs.org |
| iPrOH | K₂CO₃ | 80-85 | >95 (for specific substrates) | acs.org |
Reaction Mechanism Elucidation
The formation of the imidazo[4,5-c]pyridin-4-one ring system can be achieved through several mechanistic pathways, with intramolecular cyclization being a common theme. One of the well-elucidated mechanisms is the palladium-catalyzed intramolecular cyclization of a urea derivative.
This process begins with a tandem reaction sequence involving the amination of a carbamoyl chloride followed by a palladium-catalyzed intramolecular C-N bond formation. The reaction is hypothesized to proceed through the formation of an intermediate by the ureidation of a 3-amino-4-chloropyridine derivative. This intermediate then undergoes an intramolecular palladium-catalyzed cyclization to form the fused imidazole ring, yielding the imidazo[4,5-c]pyridin-2-one core. acs.org
A plausible mechanism for the formation of related imidazo[4,5-b]pyridines (isomeric to the target compound) involves a tandem sequence of an SNAr reaction, followed by in situ nitro group reduction and subsequent heteroannulation. acs.org The final cyclization step is believed to proceed through the formation of an imine intermediate from the reaction of a diamine with an aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group on the imine carbon, leading to a dihydro-imidazopyridine intermediate. Subsequent aromatization then yields the final imidazo[4,5-b]pyridine product. acs.org Time-dependent NMR studies have supported this pathway, showing the disappearance of the diamine intermediate and the formation of the cyclized product over time. acs.org
In solid-phase synthesis, the mechanism involves an initial nucleophilic aromatic substitution (SNAr) of a chlorine atom on a dichloronitropyridine scaffold by a polymer-supported amine. This is followed by the substitution of the second chlorine with another amine. The nitro group is then reduced to an amino group, creating a diamino-pyridine intermediate on the solid support. The final step is the cyclization of this intermediate with an aldehyde, which closes the imidazole ring, followed by cleavage from the resin to yield the trisubstituted imidazo[4,5-c]pyridine. acs.org
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of imidazo[4,5-c]pyridin-4-one derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular skeleton and determine the chemical environment of individual atoms.
Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of the 4H-imidazo[4,5-c]pyridin-4-one core, the chemical shifts (δ) of the protons are influenced by the electronic effects of the fused heterocyclic system and any attached substituents.
For example, in a series of 4-amino-1-cyclopentyl-3-phenyl-substituted imidazo[4,5-c]pyridin-2-one analogs, the protons on the pyridine (B92270) ring typically appear as doublets in the downfield region of the spectrum. The proton at position 7 (H-7) is often observed around δ 7.7-7.8 ppm, while the proton at position 6 (H-6) appears further upfield, around δ 6.7-6.9 ppm. nih.gov The signals for protons on substituent groups, such as a cyclopentyl or phenyl ring, appear in their characteristic regions, and their multiplicity reveals coupling to adjacent protons. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[4,5-c]pyridin-one Derivatives in DMSO-d₆ Data extracted from studies on closely related imidazo[4,5-c]pyridin-2-one analogs.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of carbon atoms in the imidazo[4,5-c]pyridin-4-one ring system are characteristic of their electronic environment. The carbonyl carbon (C-4) is typically the most deshielded, appearing significantly downfield.
In studies of related 4-amino-imidazo[4,5-c]pyridin-2-one derivatives, the carbonyl carbon (in this case, C-2) resonates around δ 152-153 ppm. nih.gov Carbons within the fused heterocyclic core, such as C-7a and C-3a, appear in the range of δ 135-144 ppm, while the carbon attached to the amino group (C-4) is found around δ 141-144 ppm. nih.gov The pyridine carbons C-6 and C-7 are observed further upfield, typically between δ 96-110 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[4,5-c]pyridin-one Derivatives in DMSO-d₆ Data extracted from studies on closely related imidazo[4,5-c]pyridin-2-one analogs.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of complex molecules, especially for distinguishing between regioisomers that can arise during synthesis.
Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment can confirm the site of alkylation on one of the nitrogen atoms in the imidazole (B134444) ring by showing a correlation between the N-alkyl protons and the carbons of the heterocyclic core. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.nethuji.ac.il This technique is particularly powerful for confirming the specific regioisomer formed during substitution reactions. For example, in the alkylation of an imidazo[4,5-c]pyridine, a NOESY experiment can show a spatial correlation between the protons of the new alkyl group and the nearby protons on the pyridine ring, confirming the position of substitution. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for imidazo[4,5-c]pyridin-4-one derivatives, which typically forms protonated molecular ions [M+H]⁺. nih.gov
The high-resolution mass spectrometry (HRMS) measurement of this ion allows for the precise determination of the molecular formula. For example, the ESI-MS spectrum of 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one showed an [M+H]⁺ ion at an m/z of 336.77, confirming its molecular weight. nih.gov Analysis of the fragmentation patterns produced by techniques like collision-induced dissociation (CID) can further help to elucidate the structure by showing the loss of specific substituent groups.
X-ray Crystallography for Solid-State Structure Determination
Studies on the parent 1H-imidazo[4,5-c]pyridine have shown that it crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. nih.gov The molecules in the crystal lattice are organized into hydrogen-bonded chains. nih.govresearchgate.net For substituted derivatives of this compound, X-ray crystallography can confirm the regiochemistry of substitution and reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the solid-state packing. nih.govmdpi.com The crystal structure of a derivative bound to a biological target, such as a protein, can also provide crucial insights into its mode of action. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a this compound derivative will show characteristic absorption bands for its key functional groups.
The most prominent peaks would include:
N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹ for the N-H bond in the imidazole ring.
C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the pyridone carbonyl group.
C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region due to stretching vibrations within the fused aromatic rings.
C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for any aliphatic C-H bonds in substituents.
Analysis of the vibrational properties, often aided by theoretical DFT calculations, allows for the assignment of specific absorption bands to the normal modes of the imidazopyridine skeleton. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies on 4h Imidazo 4,5 C Pyridin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular and vibrational properties of compounds. For the closely related parent scaffold, 1H-imidazo[4,5-c]pyridine, DFT calculations using the B3LYP correlation functional and 6-311G(2d,2p) basis set have been employed to analyze its molecular structure and vibrational properties. nih.gov Such studies help in understanding the fundamental electronic distribution and geometry of the core ring system. DFT can be used to calculate various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic charge distribution, which are crucial for understanding the molecule's behavior and reactivity.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger gap indicates higher stability and lower chemical reactivity. For a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, an isomer of the target compound, the HOMO-LUMO energy gaps (Δε) were calculated using DFT. The calculated Δε values for these derivatives ranged from 0.105 to 0.177 atomic units.
| Compound Derivative | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (Δε) (a.u.) |
|---|---|---|---|
| Derivative 1 | -0.229 | -0.078 | 0.151 |
| Derivative 2 | -0.254 | -0.077 | 0.177 |
| Derivative 3 | -0.251 | -0.081 | 0.170 |
| Derivative 4 | -0.228 | -0.083 | 0.145 |
| Derivative 5 | -0.221 | -0.082 | 0.139 |
| Derivative 6 | -0.201 | -0.096 | 0.105 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.
Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. Green areas represent regions of neutral potential. For various imidazo[4,5-b]pyridine derivatives, MEP maps have been calculated to identify the reactive centers within the molecules. These maps show that the most electronegative potentials are often located on the nitrogen atoms of the heteroaromatic rings and any oxygen atoms present in substituents.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential for studying the interactions between a ligand, such as 4H-imidazo[4,5-c]pyridin-4-one, and its biological target. These methods provide a dynamic and detailed view of the binding process at the atomic level.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Derivatives of the imidazo[4,5-c]pyridine scaffold have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, a series of imidazo[4,5-c]pyridine derivatives were docked into the active site of GlcN-6-P synthase, an enzyme involved in fungal cell wall synthesis. nih.gov These studies help to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In another study, the mode of interaction of a series of imidazo[4,5-c]pyridin-4-one derivatives with the peroxisome proliferator-activated receptor-γ (PPARγ) was corroborated through X-ray crystallography, which provides an excellent basis for validating and refining molecular docking predictions. nih.gov
| Compound | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Imidazo[4,5-c]pyridine derivative 9c | GlcN-6-P synthase | Ser347, Gly301, Gln348 | -7.2 |
| Imidazo[4,5-c]pyridine derivative 9e | GlcN-6-P synthase | Ala602, Val399, Ser401 | -7.8 |
| Imidazo[4,5-c]pyridine derivative 9g | GlcN-6-P synthase | Cys300, Gly301, Gln348 | -8.1 |
| Imidazo[4,5-c]pyridin-4-one derivative 12b | PPARγ | His323, His449, Tyr473 | Not Reported |
Molecular Dynamics (MD) Simulations for Binding Patterns and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the specific interactions that contribute to the binding affinity.
For a series of imidazo[4,5-c]pyridin-2-one derivatives, which are isomers of the target compound, MD simulations were performed to analyze their binding patterns within the ATP binding site of Src family kinases. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify stable binding modes that may not be apparent from static docking studies alone. The analysis of MD trajectories can provide insights into the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the free energy of binding.
Tautomeric Equilibria Analysis
The structure of this compound allows for the existence of several tautomeric forms, which are constitutional isomers that readily interconvert. The study of these equilibria is crucial as the biological activity and chemical properties of the molecule can be dictated by the dominant tautomeric form. The tautomerism in this molecule can be considered in two main parts: the lactam-lactim equilibrium of the pyridin-4-one ring and the prototropic tautomerism of the fused imidazole (B134444) ring.
The pyridin-4-one moiety can exist in a lactam (keto) form or a lactim (enol) form. In the lactam form, a carbonyl group (C=O) is present at the C4 position, while the lactim form features a hydroxyl group (-OH) at C4 and a fully aromatic pyridine (B92270) ring. For simple pyridones, the equilibrium generally favors the lactam tautomer due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org Factors such as aromaticity gain in the lactim form, solvent polarity, and intramolecular hydrogen bonding can influence the position of this equilibrium. masterorganicchemistry.combohrium.com
Additionally, the imidazole portion of the molecule exhibits prototropic tautomerism, where the proton on the nitrogen can reside on either of the two imidazole nitrogen atoms (N1 or N3). This results in different isomers that can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.
While specific experimental studies on the tautomeric equilibrium of the parent this compound are not extensively documented, computational methods are widely employed to predict the most stable tautomers of such heterocyclic systems. nih.gov Techniques such as Density Functional Theory (DFT) calculations are used to determine the relative energies and thermodynamic stabilities of the different possible tautomers. nih.govsibran.ru For analogous systems like 4-pyrimidinone, computational and spectroscopic methods have been used to identify and distinguish between multiple co-existing tautomeric forms in solution. nih.gov Based on the general principles observed in related heterocyclic compounds, the lactam form of this compound is predicted to be the most stable tautomer under standard conditions.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure, stability, and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific atom-pair contacts and their relative contributions.
For the imidazo[4,5-c]pyridine scaffold, Hirshfeld surface analysis reveals a variety of significant intermolecular interactions that govern its supramolecular assembly. Although data for the parent this compound is limited, studies on closely related derivatives of imidazo[4,5-b]pyridine provide insight into the expected interactions. The most prominent contacts are typically those involving hydrogen atoms due to their high abundance on the molecular surface.
Key interactions identified in the crystal packing of imidazopyridine derivatives include:
C···H/H···C contacts: These represent van der Waals interactions and weak C-H···π interactions that contribute to the cohesion of the crystal structure.
N···H/H···N contacts: These are indicative of classical N-H···N or weaker C-H···N hydrogen bonds, which are crucial directional forces in organizing the molecules.
π–π stacking: The planar aromatic nature of the imidazopyridine ring system facilitates stacking interactions between adjacent molecules, further stabilizing the crystal lattice.
The following table summarizes the percentage contributions of the most significant intermolecular contacts derived from Hirshfeld surface analysis of representative imidazo[4,5-b]pyridine derivatives, which are expected to be comparable to those in this compound.
| Interaction Type | Contribution Range (%) | Reference Compound(s) |
|---|---|---|
| H···H | 35.9 - 39.7 | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate |
| C···H/H···C | 12.4 - 27.5 | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate |
| N···H/H···N | 7.5 - 15.5 | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate |
| C···C | ~5.5 | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine |
| C···N/N···C | ~4.0 | 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine |
Predictive Modeling for Biological Relevance
In silico methods, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for assessing the interactions between a ligand and its biological target. These computational techniques provide valuable insights into the binding modes, affinities, and conformational changes that occur upon complex formation, thereby guiding the design of more potent and selective molecules.
For the this compound scaffold, computational studies have been integral to its development as a pharmacologically active agent. In a notable example, derivatives of this compound were identified as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The precise mode of interaction for this series with the PPARγ ligand-binding domain was elucidated and corroborated through X-ray crystallography of a derivative bound to the receptor. nih.gov This combined computational and experimental approach confirmed the binding orientation and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, responsible for the observed activity.
In a separate study on the closely related imidazo[4,5-c]pyridin-2-one core, molecular dynamics simulations were employed to analyze the binding patterns of derivatives designed as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov These simulations revealed how the most active compounds fit within the ATP binding site of the kinases, providing a dynamic picture of the ligand-receptor interactions and a rationale for their inhibitory potency. nih.gov These examples underscore the power of predictive modeling in understanding the molecular basis of the biological relevance of the imidazo[4,5-c]pyridine framework.
Predictive modeling is not only used to determine the binding mode but also to estimate the binding affinity of a ligand for its receptor, a critical parameter in assessing its potential as a therapeutic agent. Computational predictions are often correlated with experimental bioactivity data, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
In the development of this compound derivatives as dual AT1 antagonists and PPARγ partial agonists, structure-activity relationships were explored to optimize the potency at both receptors. nih.gov This effort led to the identification of compound 21b , which exhibited potent dual pharmacology. Its binding affinities were quantified experimentally, validating the predictive models used in its design. nih.gov The potent dual activity of this compound highlights the successful application of predictive modeling to fine-tune receptor binding affinities.
The following table presents the experimentally determined biological activity for the optimized compound 21b . nih.gov
| Compound | Target Receptor | Activity Metric | Value |
|---|---|---|---|
| 21b | Angiotensin II type 1 (AT1) | IC50 | 7 nM |
| PPARγ | EC50 (Agonism) | 295 nM (27% max) |
Exploration of Biological Activities and Molecular Target Modulation
Receptor Agonism and Antagonism Studies
The structural features of imidazo[4,5-c]pyridin-4-one derivatives allow them to bind to various receptors, acting as either agonists that activate the receptor or antagonists that block its activity. The following subsections delve into specific receptor interactions that have been a subject of scientific investigation.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated through GABA-A receptors researchgate.net. Positive allosteric modulators (PAMs) of the GABA-A receptor are compounds that bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA researchgate.net. This potentiation of GABAergic neurotransmission leads to sedative, anxiolytic, and anticonvulsant effects nih.gov.
While research into the 4H-imidazo[4,5-c]pyridin-4-one scaffold specifically as GABA-A receptor PAMs is not extensively documented in the provided search results, studies on related imidazopyridine derivatives have shown activity at this receptor. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have been evaluated as allosteric modulators of the GABA-A receptor mdpi.com. These findings suggest that the broader imidazopyridine class of compounds has the potential to interact with GABA-A receptors, though specific data for the this compound core is not detailed.
The adenosine (B11128) A3 receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes, and its modulation is a therapeutic target for inflammatory diseases and cancer youtube.comnih.gov. Positive allosteric modulators of A3AR can enhance the receptor's response to the endogenous agonist adenosine youtube.com.
Research has identified derivatives of 1H-imidazo[4,5-c]quinoline-4-amine, a compound with a similar core structure to this compound, as positive allosteric modulators of the A3AR youtube.comacs.org. One such modulator is 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine, also known as LUF6000 nih.gov. Studies have localized the binding site for this class of compounds to an extrahelical, lipid-facing pocket of the receptor, distinct from the orthosteric binding site for adenosine nih.govnih.gov. This allosteric binding enhances the receptor's activity in a site- and time-specific manner nih.govnih.gov. The structure-activity relationship studies of these 1H-imidazo[4,5-c]quinolin-4-amine derivatives have provided insights into the chemical features that govern their PAM activity at the A3AR youtube.com.
Toll-like receptor 7 (TLR7) is a key component of the innate immune system, and its activation can lead to potent antiviral and antitumor immune responses. TLR7 agonists stimulate the production of interferons and other cytokines nih.gov.
Derivatives of 1H-imidazo[4,5-c]pyridine have been identified as potent and selective agonists of TLR7 nih.gov. For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7 agonist with minimal activity on the related TLR8 nih.gov. Structure-activity relationship studies have shown that substituents at various positions on the imidazo[4,5-c]pyridine ring system can significantly influence the potency and selectivity of TLR7 agonism. These compounds have been shown to induce the production of IFN-α in human peripheral blood mononuclear cells, consistent with their TLR7-agonistic behavior nih.gov. Further research into related 1-substituted imidazo[4,5-c]quinoline TLR7 agonists has led to the development of compounds with improved potency for potential use in antibody-drug conjugates for cancer therapy researchgate.net.
Modulation of Cellular Pathways
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated the ability to influence numerous cellular pathways, playing roles in the regulation of cell division, tumor growth, immune responses, and metabolic processes. nih.gov
Antimitotic Effects
A significant area of investigation for imidazopyridine derivatives has been their role as antimitotic agents, primarily through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, dynamic polymers of α/β tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division. Disruption of their dynamics can lead to cell cycle arrest and apoptosis, a key strategy in cancer therapy. nih.gov
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors that target the colchicine binding site of tubulin, leading to microtubule destabilization. nih.gov For instance, one study identified a novel inhibitor that blocked tubulin polymerization with an IC₅₀ value of 6.1 ±0.1 μM. This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis through the activation of caspase 9 and modulation of Bax and Bcl2 protein levels. nih.gov Other related fused imidazopyridine analogues have also been shown to inhibit tubulin polymerization with efficacy comparable to that of colchicine. researchgate.net This mechanism, causing an accumulation of cells at mitosis, highlights the potential of this chemical class in developing new anticancer agents.
Impact on Tumor Cell Growth Pathways
Beyond their direct antimitotic effects, imidazo[4,5-c]pyridine derivatives modulate several other signaling pathways critical for tumor cell growth and survival. nih.gov Their structural similarity to purines allows them to interact with various enzymes and receptors involved in carcinogenesis. nih.govresearchgate.net
One key target is Poly(ADP-ribose) polymerase (PARP) . Certain imidazo[4,5-c]pyridines exhibit moderate to good PARP inhibitory activity, which is significant as PARP inhibitors can enhance the sensitivity of tumor cells to chemotherapy. One derivative demonstrated a potent IC₅₀ value of 8.6 nM against PARP. nih.gov
Another important compound is 3-deazaneplanocin A (DZNep) , which features an imidazo[4,5-c]pyridine core. DZNep functions as an inhibitor of S-adenosyl-L-homocysteine synthesis and, notably, as an inhibitor of the histone methyltransferase EZH2. This activity gives it potential applications against various types of cancer. nih.gov
Furthermore, these derivatives have been shown to interfere with angiogenesis, the formation of new blood vessels essential for tumor growth. This is achieved by inhibiting pathways such as the JAK/STAT-3 signaling pathway and c-MET kinases . nih.gov The antiproliferative effects of various imidazo[4,5-b]pyridine derivatives have been confirmed across a panel of human cancer cell lines, with some compounds showing potent, sub-micromolar activity. mdpi.com
Table 1: Antiproliferative and Enzyme Inhibitory Activity of Selected Imidazopyridine Derivatives
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Cancer Cell Line(s) / Note |
| Imidazo[4,5-b]pyridine derivative | Tubulin Polymerization | 6.1 ±0.1 μM | - |
| Imidazo[4,5-c]pyridine derivative | PARP | 8.6 nM | Increases sensitivity to chemotherapy |
| Amidino-substituted imidazo[4,5-b]pyridine | Cell Proliferation | 0.4 μM | SW620 (Colon Carcinoma) |
| Amidino-substituted imidazo[4,5-b]pyridine | Cell Proliferation | 0.7 μM | SW620 (Colon Carcinoma) |
Influence on Immune System Components
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, and their nucleoside derivatives have been identified as possessing immunosuppressive and anti-inflammatory properties. nih.gov These compounds have been evaluated for their ability to inhibit immune cell functions, a critical aspect of managing autoimmune disorders and inflammation. nih.govnih.gov
In vitro studies have demonstrated their capacity to inhibit lymphocyte-mediated cytolysis. Among the tested compounds, 3-deazaadenosine and its 2'-deoxy congener proved to be the most potent inhibitors, with an ED₅₀ value of 20 μM. nih.gov Furthermore, in in-vivo models of inflammation, 3-deazaadenosine was the most potent compound, exhibiting an ED₅₀ of 3 mg/kg. nih.gov These findings underscore the potential of the imidazo[4,5-c]pyridine scaffold in the development of novel immunomodulatory agents.
Regulation of Carbohydrate Metabolism Enzymes
The imidazopyridine framework has been recognized for its potential to influence enzymes involved in carbohydrate metabolism. nih.gov One such enzyme, glucosamine-6-phosphate synthase, has been proposed as a potential molecular target for new imidazo[4,5-c]pyridine derivatives. This enzyme is crucial for the synthesis of the fungal cell wall, making it a target for antifungal agents. nih.gov
Additionally, other research has focused on glycogen phosphorylase (Pyg), the rate-limiting enzyme in glycogen degradation. While specific studies on this compound are not detailed, the inhibition of Pyg by other compounds has been shown to impact cellular energy and memory formation, suggesting a potential area for future investigation for this class of molecules. nih.gov
Antimicrobial Mechanisms of Action
Imidazopyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents. mdpi.commdpi.com
Antibacterial Activity
Derivatives of the imidazo[4,5-c]pyridine scaffold have shown significant antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.com
Staphylococcus aureus and MRSA: Numerous studies have reported the potent activity of imidazopyridine derivatives against S. aureus and its methicillin-resistant strain (MRSA). Some compounds exhibit minimum inhibitory concentrations (MIC) as low as 3.125 to 6.25 µg/mL against MRSA. nih.gov One 2-OH substituted derivative showed activity against S. aureus with a minimal bactericidal concentration (MBC) of 0.08 μg/mL and against MRSA with an MBC of 19.53 μg/mL. mdpi.com Another series of imidazopyridine-oxadiazole hybrids also demonstrated significant activity against S. aureus, with MIC values reaching 3.12 µg/mL. mdpi.com
Escherichia coli: Activity against the Gram-negative bacterium E. coli has also been documented. One study found that certain imidazo[4,5-b]pyridine derivatives were more effective against Gram-positive bacteria but still showed activity against E. coli. nih.gov Other synthesized compounds have shown significant MIC values against E. coli, with some as low as 2.95 µg/mL. niscpr.res.in A specific derivative, compound 14, exhibited moderate activity against E. coli with a MIC of 32 μM. mdpi.com
Bacillus subtilis: This Gram-positive bacterium has also been a target for these compounds. One derivative, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide, was found to have high activity against Bacillus subtilis. innovareacademics.in Another study reported a derivative with a MIC of 6.0 μg/mL against B. subtilis. scispace.com
The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes, such as peptide deformylase. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazopyridine Derivatives against Various Bacteria
| Bacterial Strain | Compound Series / Name | MIC (µg/mL) | Reference |
| MRSA | Polyheterocyclic Imidazothiazole Fused Compounds | 3.125 - 6.25 | nih.gov |
| MRSA | Imidazopyridine-1,2,3-triazole hybrid (5f) | 4.63 | niscpr.res.in |
| S. aureus | Imidazopyridine conjoined pyran (4a) | 7.8 | mdpi.com |
| S. aureus | Imidazopyridine-oxadiazole hybrid (8) | 3.12 | mdpi.com |
| E. coli | Imidazopyridine-1,2,3-triazole hybrid (5f) | 2.95 | niscpr.res.in |
| E. coli | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3b) | 3.25 | scispace.com |
| B. subtilis | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (3k) | 6.0 | scispace.com |
| B. subtilis | - | - | innovareacademics.in |
Antifungal Activity (e.g., against Candida albicans, Candida parapsilosis)
Derivatives of the imidazo[4,5-c]pyridine nucleus have demonstrated notable antifungal properties, particularly against opportunistic pathogenic yeasts such as Candida albicans and Candida parapsilosis. nih.gov These species are significant causes of nosocomial bloodstream infections. nih.gov Research into the synthesis and antimicrobial evaluation of various 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has identified several compounds with potent activity.
In one study, a series of N-alkylated imidazo[4,5-c]pyridine regioisomers were synthesized and evaluated in vitro for their antifungal effects. nih.gov Among these, certain compounds exhibited promising activity against both C. albicans and C. parapsilosis, with Minimum Inhibitory Concentration (MIC) values indicating significant potency. nih.gov Specifically, compounds designated as 2g and 2h displayed MIC values as low as 4-8 µg/mL against the tested fungal strains. nih.gov Similarly, related imidazo[4,5-b]pyridine derivatives (4a and 4b ) also showed strong activity within the same concentration range. nih.gov The molecular target for some imidazo[4,5-c]pyridine derivatives in fungi is suggested to be Glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall. nih.govmdpi.com
| Compound | Target Organism | Lowest MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Compound 2g (Imidazo[4,5-c]pyridine derivative) | Candida albicans, Candida parapsilosis | 4-8 | nih.gov |
| Compound 2h (Imidazo[4,5-c]pyridine derivative) | Candida albicans, Candida parapsilosis | 4-8 | nih.gov |
| Compound 4a (Imidazo[4,5-b]pyridine derivative) | Candida albicans, Candida parapsilosis | 4-8 | nih.gov |
| Compound 4b (Imidazo[4,5-b]pyridine derivative) | Candida albicans, Candida parapsilosis | 4-8 | nih.gov |
Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus, HIV)
The imidazo[4,5-c]pyridine scaffold has been identified as a promising backbone for the development of antiviral agents. Research has particularly highlighted its activity against viruses within the Flaviviridae family, such as Bovine Viral Diarrhea Virus (BVDV), which serves as a valuable surrogate model for the Hepatitis C virus (HCV). researchgate.net
A notable derivative, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) , has been shown to be a highly potent inhibitor of the in vitro replication of Classical Swine Fever Virus (CSFV), a pestivirus closely related to BVDV. nih.gov BPIP demonstrated dose-dependent antiviral effects with 50% effective concentration (EC₅₀) values of 1.6 ± 0.4 µM and 0.8 ± 0.2 µM for two different CSFV subgroups. nih.gov The mechanism of action for BPIP involves targeting the viral RNA-dependent RNA-polymerase (RdRp), a key enzyme in viral replication. nih.gov Molecular docking studies suggest that the imidazo[4,5-c]pyridine ring system of BPIP interacts with critical amino acid residues within the polymerase. nih.gov
Another derivative with this core structure, 3-deazaneplanocin A (DZNep) , exhibits antiviral potential through a different mechanism. It acts as an inhibitor of S-adenosyl-l-homocysteine synthesis and the histone methyltransferase EZH2, suggesting its potential application against various cancers and the Ebola virus. mdpi.com
Antitrypanosomal Activity (e.g., against Trypanosoma brucei)
Human African trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei. nih.gov While direct studies on this compound against T. brucei are not extensively detailed in the provided research, compounds containing related imidazoline and imidazo-pyridine structures have been investigated for their antitrypanosomal properties.
Research has identified that compounds featuring a single imidazoline group, provided a second weak base functional group is present, can exhibit high antitrypanosomal activity. nih.gov For instance, N-hydroxy bisimidazolines have emerged as a new class of promising antitrypanosomal agents. nih.gov One such compound, 4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide , demonstrated 100% cures in a first-stage murine model of the disease. nih.gov A key finding was that its uptake by T. brucei is independent of known drug transporters, which may reduce the likelihood of cross-resistance with existing diamidine and arsenical drugs. nih.gov These findings suggest that the broader class of imidazole-containing heterocycles is a promising area for the development of new treatments for HAT.
Anti-inflammatory and Immunomodulatory Activities
The imidazo[4,5-c]pyridine skeleton is a key structural feature in molecules designed as potential anti-inflammatory and immunomodulatory agents. nih.gov These compounds have been explored for their utility in treating autoimmune diseases by modulating various components of the inflammatory cascade. nih.gov
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6)
A significant mechanism of the anti-inflammatory action of this class of compounds is the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Structural modifications of imidazo[4,5-c]quinoline, a closely related analogue, have led to the discovery of potent TNF-α suppressors. nih.gov For example, 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline was identified as a derivative with potent TNF-α suppressing activity. nih.gov This highlights the potential of the core imidazo-pyridine/quinoline structure to serve as a scaffold for developing agents that can inhibit key inflammatory mediators.
Anti-autoimmune Mechanisms (e.g., Cathepsin S inhibition)
A key target for the immunomodulatory effects of imidazo[4,5-c]pyridine derivatives is Cathepsin S (CatS), a cysteine protease involved in antigen presentation and the degradation of the invariant chain in immune cells. nih.gov Dysregulation of CatS is linked to the progression of many inflammatory diseases. mdpi.com
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of CatS. nih.gov These compounds feature a stable thio-trapping nitrile "warhead" that effectively inhibits the enzyme. nih.gov Optimization of this series focused on adjusting the pKa of a basic nitrogen atom within the structure. nih.gov This led to the identification of compounds with pKa values between 6 and 8 that demonstrated excellent cell-based activity while avoiding undesirable accumulation in the spleen, a phenomenon known as lysosomotropism. nih.gov One such optimized compound, Compound 47 , proved to be highly potent in in vivo assays. nih.gov
Additionally, certain imidazo[4,5-c]pyridine derivatives have been shown to inhibit phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), enzymes involved in the inflammatory signaling pathways of autoimmune diseases. nih.gov
| Compound Class | Molecular Target | Key Feature | Observed Effect | Reference |
|---|---|---|---|---|
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues | Cathepsin S | Stable thio-trapping nitrile warhead | Potent and selective enzyme inhibition | nih.gov |
| Compound 47 | Cathepsin S | Optimized structure | Potent activity in in vivo mouse spleenic Lip10 accumulation assays | nih.gov |
| Basic nitrogen-containing CatS inhibitors | Cathepsin S | pKa adjusted to 6-8 | Excellent cell-based activity, avoiding undesired sequestration in spleen | nih.gov |
Antiglycation and Antioxidative Potentials
The Maillard reaction, a non-enzymatic reaction between amino acids and reducing sugars, can lead to the formation of advanced glycation endproducts (AGEs), which are implicated in various chronic diseases. mdpi.com Compounds with the ability to inhibit this process (antiglycation) or to neutralize damaging free radicals (antioxidants) are of significant interest.
Research into products from the Maillard reaction itself has identified an imidazo[4,5-c]pyridine derivative with significant antioxidant activity. nih.gov1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) , isolated from a fructose-histidine Maillard reaction model, was shown to be the active principal in a fraction with high radical scavenging activity. nih.gov IMPE demonstrated a concentration-dependent capacity to clear free radicals and exhibited significant Fe²⁺ chelating abilities, suggesting it acts as a food antioxidant through the chelation of metal ions. nih.gov
While much of the research on antiglycation potential has focused on the related imidazo[4,5-b]pyridine isomer, these studies provide insight into the potential of the broader imidazopyridine class. researchgate.net For instance, a series of imidazo[4,5-b]pyridine benzohydrazones showed that compounds with di- and trihydroxy substitutions had good antiglycation and antioxidant activity, with the number of hydroxyl groups correlating with increased potency. mdpi.comresearchgate.net This suggests that similar substitutions on the imidazo[4,5-c]pyridine scaffold could also yield potent antiglycation and antioxidant agents.
| Activity | Effective Concentration Range | Reference |
|---|---|---|
| Free radical clearance and reducing power | 100-1000 µg mL⁻¹ | nih.gov |
| Fe²⁺ chelating abilities | 50-200 µg mL⁻¹ | nih.gov |
Table of Compounds Mentioned
| Compound Name/Identifier | Chemical Class |
|---|---|
| Compound 2g | Imidazo[4,5-c]pyridine derivative |
| Compound 2h | Imidazo[4,5-c]pyridine derivative |
| Compound 4a | Imidazo[4,5-b]pyridine derivative |
| Compound 4b | Imidazo[4,5-b]pyridine derivative |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) | Imidazo[4,5-c]pyridine derivative |
| 3-deazaneplanocin A (DZNep) | Imidazo[4,5-c]pyridine derivative |
| 4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((1-hydroxy-4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide | N-hydroxy bisimidazoline |
| 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline | Imidazo[4,5-c]quinoline derivative |
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile | Imidazo[4,5-c]pyridine derivative |
| Compound 47 | 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogue |
| 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone (IMPE) | Imidazo[4,5-c]pyridine derivative |
DNA/RNA Intercalation
The ability of a compound to intercalate into the helical structure of DNA or RNA is a significant mechanism of action for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. This process involves the insertion of a planar molecule between the base pairs of the nucleic acid, leading to conformational changes that can disrupt replication, transcription, and other vital cellular processes. While the broader class of imidazopyridines has been investigated for such properties, specific research on the DNA/RNA intercalation of this compound is notably limited.
Currently, there are no direct experimental or computational studies in the available scientific literature that specifically detail the intercalation of this compound with DNA or RNA. The research landscape on the biological activities of this particular isomer has primarily focused on its role as a modulator of protein targets rather than as a direct nucleic acid binding agent.
However, studies on related imidazopyridine isomers and their derivatives provide some context for the potential, albeit unconfirmed, for this class of compounds to interact with nucleic acids. For instance, certain tetracyclic derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been reported to exert their potent antiproliferative effects through intercalation into double-stranded DNA (dsDNA). These larger, more planar systems are structurally more conducive to stacking interactions with DNA base pairs.
In contrast, research on derivatives of the imidazo[4,5-c]pyridine core has pointed towards different molecular targets. For example, specific 6-anilino imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). This interaction, while crucial for DNA repair pathways, involves binding to a protein that associates with DNA, rather than direct intercalation into the DNA helix itself.
Given the absence of direct evidence, any discussion on the DNA/RNA intercalating potential of this compound remains speculative. The planarity of the core bicyclic system might suggest a possibility for weak interactions, but effective intercalation typically requires a larger polycyclic aromatic system to ensure stable insertion between base pairs.
Future research, potentially employing techniques such as UV-Visible spectroscopy, fluorescence titration, circular dichroism, or computational docking studies, would be necessary to definitively assess the ability of this compound to act as a DNA or RNA intercalator. Without such dedicated studies, this particular biological activity remains an unexplored facet of the compound's pharmacological profile.
Due to the lack of specific research on the DNA/RNA intercalation of this compound, no data table of research findings can be provided.
Structure Activity Relationship Sar Studies of 4h Imidazo 4,5 C Pyridin 4 One Derivatives
Correlating Substituent Effects with Biological Potency and Selectivity
The biological activity of 4H-imidazo[4,5-c]pyridin-4-one derivatives can be finely tuned by the introduction of various substituents at different positions on the heterocyclic core. These modifications can impact the molecule's electronic properties, steric profile, and ability to form key interactions with its biological target.
Impact of N-Substituents (N1, N3, N5)
Substitutions on the nitrogen atoms of the imidazo[4,5-c]pyridin-4-one ring system play a crucial role in modulating biological activity.
N1-Substituents: In studies of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, the N1 position was explored to optimize interactions with the solvent-exposed region of the ATP binding site. The introduction of a cyclopentyl group at the N1 position was found to be optimal for inhibitory activity against Src and Fyn kinases. Other substitutions, including various alkyl and aryl groups, were also investigated to probe the steric and electronic requirements in this region. For instance, derivatives with isobutyl and 2-(dimethylamino)ethyl groups at N1 also demonstrated significant inhibitory potential.
N3-Substituents: The N3 position often accommodates substituents that extend into hydrophobic pockets of the target protein. In the context of Src family kinase inhibitors, a 4-chlorophenyl group at the N3 position was found to be a key pharmacophoric feature. Further exploration with different substituted phenyl rings and other heterocyclic moieties at this position revealed that the nature of this group significantly influences potency and selectivity. For example, replacing the 4-chlorophenyl group with a 4-phenoxyphenyl group led to a highly potent derivative against glioblastoma cell lines.
N5-Substituents (Pyridone Nitrogen): The pyridone nitrogen (N5) is a critical point for modification, significantly impacting both potency and selectivity. In a series of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, modulation of the substituent at this position was key to achieving the desired dual activity. Small alkyl groups, such as methyl and ethyl, were well-tolerated. However, the introduction of larger or more polar groups at this position could either enhance or diminish activity depending on the specific interactions with the target proteins. For instance, in the pursuit of potent dual AT1 antagonists/PPARγ partial agonists, an isobutyl group at the N5 position was identified as being favorable for potent dual pharmacology. nih.gov
Influence of C-Substituents (C2, C6, C7)
Carbon atom substitutions on the this compound core also profoundly affect biological activity.
C2-Substituents: The C2 position is a common site for introducing diversity in this scaffold. In the development of dual AT1/PPARγ modulators, a range of alkyl groups were evaluated at the C2 position. An ethyl group was found to be optimal for maintaining high AT1 receptor affinity while introducing PPARγ activity. The potency was sensitive to the size of the alkyl group, with both smaller (methyl) and larger (propyl) groups leading to a decrease in activity. This suggests that the C2-substituent plays a crucial role in the precise positioning of the molecule within the binding sites of both receptors.
Role of Halogenation and Electron-Rich/Deficient Groups
The introduction of halogens and other groups with distinct electronic properties is a common strategy to modulate the pharmacological profile of this compound derivatives.
Halogenation: Halogen atoms, such as chlorine and fluorine, can serve as bioisosteres for other functional groups and can also form specific halogen bonds with protein residues. A 4-chlorophenyl group at the N3 position was shown to be important for the activity of Src family kinase inhibitors. In another study on antiviral imidazo[4,5-c]pyridines, a fluorine atom on a phenyl ring at the C2-position led to a decrease in activity against Bovine Viral Diarrhea Virus (BVDV). mdpi.com This highlights that the effect of halogenation is highly dependent on its position and the specific biological target.
Electron-Rich/Deficient Groups: The electronic nature of the substituents can influence the pKa of the heterocyclic core and its ability to participate in hydrogen bonding and other electronic interactions. For example, in a series of PARP-1 inhibitors based on an imidazo[4,5-c]pyridinecarboxamide scaffold, the introduction of various cyclic amines at the carboxamide moiety was explored. The basicity and size of these cyclic amines were found to be critical for potent PARP-1 inhibition. Electron-donating groups on aryl substituents can also impact activity. For instance, a 4-methoxyphenyl (B3050149) group at the N3 position of an imidazo[4,5-c]pyridin-2-one derivative resulted in a potent inhibitor of Src family kinases. Conversely, electron-withdrawing groups like a cyano group on a phenyl ring at N3 also yielded active compounds, indicating a complex interplay of electronic and steric factors.
Stereochemical Considerations and Regioisomeric Effects on Activity
Stereochemistry: While extensive studies on the stereochemistry of this compound derivatives are limited, the introduction of chiral centers can lead to stereoisomers with different biological activities. For instance, in a related series of imidazo[4,5-b]pyridines with dual AT1/PPARγ activity, a chiral center was present in an indane ring attached to the core. The (S)-enantiomer was found to be the more potent isomer, highlighting the importance of stereochemistry for optimal interaction with the target receptors. Although not directly on the this compound core in this instance, it underscores the potential for stereoselectivity in this class of compounds.
Regioisomeric Effects: The position of substituents, particularly on the nitrogen atoms, can lead to different regioisomers with distinct biological profiles. N-alkylation of imidazo[4,5-c]pyridines can occur on the imidazole (B134444) (N1 or N3) or the pyridine (B92270) (N5) nitrogens, leading to a mixture of products. Studies on the N-alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines have shown that the reaction predominantly yields the N5-regioisomer. nih.gov The biological evaluation of different regioisomers is crucial, as they can exhibit significantly different potencies and selectivities. For example, in a study of tetracyclic imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine ring had a significant impact on their antiproliferative activity. irb.hr This demonstrates that regioisomeric control is a key aspect in the design of potent and selective this compound-based compounds.
Scaffold Modifications and Isosteric Replacements
Modifying the core this compound scaffold or replacing it with isosteric structures are advanced strategies to improve pharmacological properties.
Bioisosterism with Purines
The this compound ring system is considered a bioisostere of purines. mdpi.com This structural similarity allows these compounds to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. The replacement of the pyrimidine (B1678525) ring in a purine (B94841) with a pyridin-4-one ring can lead to compounds with altered electronic properties, metabolic stability, and selectivity profiles. This bioisosteric relationship has been a guiding principle in the design of numerous inhibitors targeting purine-binding sites. For example, the design of Src family kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold was inspired by replacing the pyrimidine ring of a known pyrazolopyrimidine inhibitor with a pyridine ring. This modification led to a novel class of potent kinase inhibitors.
Impact of Ring Fusions and Heteroatom Placement
The strategic fusion of additional rings to the this compound core and the precise placement of heteroatoms are powerful methods for modulating pharmacological activity. These modifications can impose conformational constraints, introduce new interaction points with biological targets, and alter the molecule's electronic properties.
One notable strategy involves the fusion of an indane ring to the scaffold. This approach was used to introduce conformational restriction in a series of dual-activity compounds targeting the Angiotensin II type 1 (AT1) receptor and the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov The rigid indane structure, when combined with specific substitutions on the imidazo[4,5-c]pyridin-4-one core, was essential for achieving the desired dual pharmacology. nih.gov
Similarly, fusing a benzene (B151609) ring to the pyridine portion of the core results in a 1H-imidazo[4,5-c]quinolin-4-amine scaffold. This tetracyclic system has been explored for its activity as A3 adenosine (B11128) receptor (A3AR) positive allosteric modulators (PAMs). The expanded, more rigid ring system proved to be a suitable template for developing these modulators.
The placement and type of heteroatoms also play a critical role. In the development of inhibitors for Src family kinases (SFKs), a novel imidazo[4,5-c]pyridin-2-one scaffold was created. This was achieved by conceptually replacing the pyrimidine ring of a known inhibitor template with a pyridine and substituting a pyrazole (B372694) ring with an imidazolone (B8795221) ring, demonstrating how heteroatom changes can form a new hinge-binding region for kinase inhibition. The isomeric relationship between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine, which differs only in the position of a nitrogen atom in the pyridine ring, is another key factor influencing biological outcomes, with derivatives of both scaffolds showing distinct activity profiles against various targets. nih.gov
Table 1: Impact of Ring Fusions and Heteroatom Placement on Biological Activity
| Modification | Resulting Scaffold | Biological Target(s) | Key Outcome |
|---|---|---|---|
| Fusion of Indane Ring | Indane-fused imidazo[4,5-c]pyridin-4-one | AT1 Receptor / PPARγ | Introduction of conformational restriction leading to potent dual antagonism/agonism. nih.gov |
| Fusion of Benzene Ring | 1H-Imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | Creation of a tetracyclic system suitable for positive allosteric modulators. |
| Heteroatom/Ring Replacement | Imidazo[4,5-c]pyridin-2-one | Src Family Kinases | Formation of a new scaffold that acts as a hinge-region junction for kinase binding. |
| Isomeric Nitrogen Placement | Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine | Various (e.g., kinases, receptors) | Different isomers exhibit distinct activity and selectivity profiles. nih.gov |
Mechanistic Insights from SAR Data
SAR data not only identifies which chemical modifications enhance activity but also provides deeper insights into the underlying mechanisms of action. By analyzing how structural changes affect biological outcomes, researchers can infer details about ligand-target interactions and define the essential features required for activity.
Ligand-Target Interaction Profiling
Detailed analysis of how these derivatives bind to their targets has been elucidated through various methods, including X-ray crystallography and molecular modeling.
For the dual AT1 antagonists and PPARγ partial agonists, the precise mode of interaction with PPARγ was confirmed through X-ray crystallography. The crystal structure of a derivative bound to the human PPARγ ligand-binding domain provided a definitive view of its binding orientation and key interactions, validating the design strategy. nih.gov
In the context of kinase inhibition, derivatives of the related imidazo[4,5-c]pyridin-2-one scaffold were specifically designed to interact with the hinge region of Src family kinases. This was based on the binding model of a known inhibitor, PP2. The imidazo[4,5-c]pyridin-2-one core was engineered to function as a new hinge region junction, a critical interaction for ATP-competitive kinase inhibitors.
Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR PAMs predicted that these molecules bind to a hydrophobic site on the cytosolic interface of the receptor. This allosteric binding is distinct from the orthosteric site where the natural ligand (adenosine) binds. The SAR data helped distinguish between derivatives that act as PAMs (typically having large alkyl/cycloalkyl groups at the 2-position) and those that exhibit antagonist activity through orthosteric interactions. nih.gov Furthermore, related imidazopyridine derivatives have been found to interact with targets such as viral RNA-dependent RNA polymerase and Glucosamine-6-phosphate synthase. nih.govmdpi.com
Pharmacophore Identification
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. SAR studies are fundamental to identifying these features.
For the dual-acting AT1/PPARγ modulators, the pharmacophore consists of several key elements:
A central, conformationally restricted core, achieved through the indane ring fusion. nih.gov
Appropriate substitution at the imidazo[4,5-c]pyridin-4-one nucleus to engage with the target receptors. nih.gov
Specific substitutions on the pyridone nitrogen, which were found to modulate activity at both receptors. nih.gov
For A3AR positive allosteric modulators based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, the essential pharmacophoric features include:
A large, hydrophobic substituent at the 2-position of the imidazo (B10784944) ring (e.g., cycloheptyl, cyclononyl).
A specific substituted phenyl group at the 4-amino position, with a 3,4-dichlorophenyl group being particularly effective for improving PAM activity and selectivity.
In the realm of kinase inhibition, where the isomeric imidazo[4,5-b]pyridine scaffold is also widely studied, the core heterocycle itself is a key pharmacophoric element, often acting as a "hinge-binder" that forms hydrogen bonds with the kinase hinge region. The substituents at various positions on this core then determine potency and selectivity by interacting with adjacent hydrophobic pockets. 3D-QSAR studies on related kinase inhibitors have helped generate contour maps that visualize the favorable and unfavorable regions for substitution, further refining the pharmacophore model. nih.gov
Table 2: Deduced Pharmacophoric Features for this compound Derivatives
| Target Class | Essential Structural Features | Role of Features |
|---|---|---|
| Dual AT1/PPARγ Modulators | Conformationally restricted core (e.g., indane fusion); Specific substitutions on pyridone nitrogen. nih.gov | Provides rigid structure for optimal receptor fit; Modulates dual activity. nih.gov |
| A3AR PAMs | Large hydrophobic group at C2-position; 3,4-dichlorophenyl group at N4-position. | Interacts with a hydrophobic allosteric site; Enhances potency and selectivity. |
| Kinase Inhibitors | Imidazopyridine core; Specific substituents oriented towards hydrophobic pockets. | Acts as a scaffold for hinge-binding interactions; Provides potency and selectivity. nih.gov |
Applications and Future Research Directions in Medicinal Chemistry
Development of Novel Therapeutic Agents
The imidazo[4,5-c]pyridine core is a key component in compounds developed for various therapeutic areas, including cancer, viral infections, and autoimmune disorders. mdpi.comnih.gov Derivatives of this scaffold have been investigated as inhibitors of crucial enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases, which are pivotal in cancer progression. nih.gov For instance, certain imidazo[4,5-c]pyridine derivatives have shown potent PARP inhibitory activity, which is critical for increasing the sensitivity of tumor cells to chemotherapy. nih.gov Furthermore, the scaffold has been utilized to develop agents targeting viral enzymes and pathways involved in fungal cell wall synthesis. mdpi.comnih.gov
The 4H-imidazo[4,5-c]pyridin-4-one structure is an effective starting point, or lead compound, for the discovery of new drugs. Its similarity to endogenous purines allows it to interact with a variety of biological targets. mdpi.comresearchgate.net A notable example is the development of a series of imidazo[4,5-c]pyridin-4-one derivatives that function as dual antagonists for the angiotensin II type 1 (AT1) receptor and partial agonists for the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov This research began with a known AT1 antagonist template and incorporated the imidazo[4,5-c]pyridin-4-one core to introduce novel dual activity, demonstrating the scaffold's utility in creating multi-target therapeutic agents. nih.gov Similarly, the related imidazo[4,5-c]pyridin-2-one core has been used as a starting point to develop novel inhibitors for Src family kinases (SFKs), which are implicated in glioblastoma. nih.gov
Once a lead compound is identified, its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, researchers have successfully modulated its activity through targeted chemical substitutions. nih.gov
In the development of dual AT1/PPARγ agents, strategic modifications to the pyridone nitrogen of the core structure allowed for fine-tuning of the compound's activity at both receptors. nih.gov This optimization process led to the identification of compound 21b , which exhibited potent dual pharmacology with high affinity for the AT1 receptor and significant partial agonism at the PPARγ receptor. nih.gov This demonstrates that targeted modifications can transform a lead compound into a highly effective therapeutic candidate. nih.gov
Another study on imidazo[4,5-c]pyridine derivatives targeting PARP identified a compound with an IC₅₀ value of 8.6 nM, showcasing the high potency that can be achieved through optimization. nih.gov Research on the isomeric imidazo[4,5-b]pyridines as Aurora kinase inhibitors also highlights successful optimization strategies, resulting in compounds with low nanomolar potency. researchgate.net These examples underscore the potential for refining the this compound scaffold to produce highly potent and specific inhibitors for various biological targets.
Table 1: Examples of Optimized this compound Derivatives and Their Biological Activity
Chemical Biology Probes and Research Tools
While the this compound scaffold holds significant promise in therapeutic development, its application as chemical biology probes or research tools is a less explored area. Chemical probes are essential for studying the function of proteins and elucidating biological pathways. Although the isomeric imidazo[4,5-b]pyridine derivatives have been investigated for their potential as photoluminescence bioprobes, specific examples for the this compound scaffold are not widely reported in the literature. researchgate.netThis represents a significant opportunity for future research, where derivatives could be designed and synthesized to serve as fluorescent labels, affinity probes, or photoaffinity linkers to investigate novel biological targets and mechanisms.
Innovative Synthetic Methodologies for Scaffold Diversification
The exploration of the therapeutic potential of this compound is dependent on the availability of efficient and versatile synthetic methods. The most common approaches for synthesizing the core imidazo[4,5-c]pyridine structure involve the condensation and subsequent cyclization of 3,4-diaminopyridine (B372788) with various reagents. mdpi.comnih.gov Key synthetic strategies include:
Condensation with Carboxylic Acids or Equivalents: A traditional method involves the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives (such as orthoesters) to form the imidazole (B134444) ring. mdpi.com* Oxidative Cyclization with Aldehydes: Reacting 3,4-diaminopyridine with aldehydes under oxidative conditions is another effective one-step method to produce 2-substituted imidazo[4,5-c]pyridines. mdpi.comFor example, reacting 3,4-diaminopyridine with sodium bisulfite adducts of various benzaldehydes provides a straightforward route to the scaffold. nih.gov* Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis has been applied. This technique has been used for the efficient condensation of pyridinediamines with fluorinated carboxylic acids, allowing for rapid access to a range of derivatives. mdpi.com These methodologies enable the creation of diverse chemical libraries by varying the substituents on the core scaffold, which is crucial for structure-activity relationship (SAR) studies and the development of compounds with optimized properties. mdpi.comnih.gov
Advanced Computational Design in Lead Optimization
Computational chemistry plays a pivotal role in modern drug discovery, accelerating the optimization of lead compounds. For the this compound scaffold and its analogs, several computational techniques have been employed to guide the design of more potent and selective molecules.
Structure-Based Drug Design: The use of X-ray crystallography has been instrumental. For instance, the crystal structure of an imidazo[4,5-c]pyridin-4-one derivative bound to the PPARγ ligand-binding domain provided critical insights into its binding mode. nih.govThis structural information allows chemists to rationally design new analogs with improved interactions with the target protein.
Molecular Dynamics (MD) Simulations: MD simulations have been used to investigate the binding patterns of related imidazo[4,5-c]pyridin-2-one inhibitors within the ATP binding site of Src family kinases. nih.govThese simulations help predict how modifications to the inhibitor will affect its binding affinity and stability.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of compounds with their biological activity. While applied to the isomeric imidazo[4,5-b]pyridines to predict antibacterial activity, this approach is equally applicable to the this compound scaffold to guide the synthesis of more active compounds. researchgate.net* ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. Software like ADMETlab 2.0 has been used to evaluate the drug-likeness of imidazo[4,5-c]pyridine derivatives early in the discovery process. nih.gov These advanced computational methods enable a more efficient lead optimization cycle, reducing the number of compounds that need to be synthesized and tested experimentally.
Table 2: List of Mentioned Chemical Compounds
Q & A
Q. What are the common synthetic routes for preparing 4H-imidazo[4,5-c]pyridin-4-one derivatives?
The synthesis typically involves coupling reactions under transition metal catalysis. For example, copper-catalyzed Ullmann-type couplings are used to introduce aryl/heteroaryl substituents at the C-5 position . Key steps include:
- Reacting 1-methyl-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one with aryl halides using Cu(OAc)₂ and K₂CO₃ in solvents like toluene at elevated temperatures (50–80°C).
- Purification via column chromatography or recrystallization to isolate intermediates (e.g., brominated derivatives) .
- Final functionalization using Suzuki-Miyaura or Buchwald-Hartwig couplings for advanced substitutions .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
Methodological approaches include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.
- ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing imidazole ring protons at δ 7.5–8.5 ppm) .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% required for pharmacological studies) .
Q. What in vitro assays are used to evaluate the AT1 receptor antagonism of these compounds?
- Radioligand binding assays : Competitivity against [³H]-angiotensin II in HEK293 cells expressing human AT1 receptors. IC₅₀ values are calculated using nonlinear regression .
- Functional antagonism : Measurement of intracellular calcium flux in AT1-transfected cells pre-treated with test compounds and stimulated with angiotensin II .
Advanced Research Questions
Q. How can substituent effects on PPARγ partial agonism be systematically optimized?
- Comparative Molecular Field Analysis (CoMFA) : Steric (75.4%) and electrostatic (24.6%) field contributions guide substituent design. For example:
- Bulky groups (e.g., -OCF₃) at R₁ enhance PPARγ activity by occupying green steric regions in CoMFA maps .
- Small substituents (e.g., -H) at R₂ avoid steric clashes in yellow-contoured regions .
Q. What computational strategies resolve discrepancies in dual AT1/PPARγ activity data across studies?
- Ensemble docking : Multiple receptor conformations are used to account for PPARγ's flexible ligand-binding domain .
- Molecular dynamics simulations : Assess binding stability of derivatives (e.g., telmisartan analogs) over 100-ns trajectories to validate SAR trends .
- Statistical validation : Use partial least squares (PLS) regression to correlate CoMFA descriptors with experimental EC₅₀ values (q² > 0.5 indicates model robustness) .
Q. How can researchers address contradictory cytotoxicity data in preclinical studies?
- Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) in primary hepatocytes to identify off-target effects .
- Metabolic stability assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain variability in toxicity .
Q. What strategies improve the aqueous solubility of this compound derivatives without compromising activity?
- Salt formation : Tosylate salts (e.g., AK-3280 mono-tosylate) enhance solubility by 10-fold in PBS (pH 7.4) .
- PEGylation : Introduce polyethylene glycol (PEG) chains at non-critical positions (e.g., N-methyl groups) via SN2 reactions .
Methodological Challenges
Q. What techniques validate the stereochemical purity of chiral this compound derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
Q. How can researchers mitigate side reactions during bromination at the C-7 position?
- Low-temperature bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize di-bromination .
- In situ monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to halt at mono-brominated stage .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing SAR datasets with high variability?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
